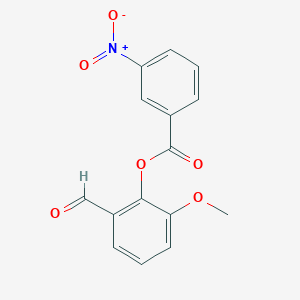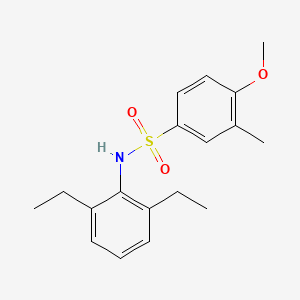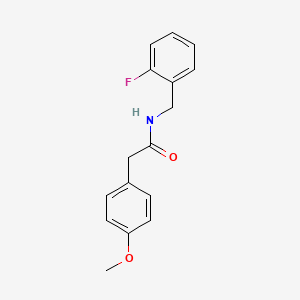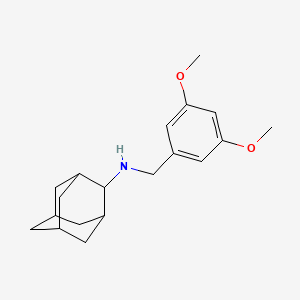
2-formyl-6-methoxyphenyl 3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-formyl-6-methoxyphenyl 3-nitrobenzoate is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a derivative of 3-nitrobenzoic acid and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-formyl-6-methoxyphenyl 3-nitrobenzoate is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in the production of inflammatory mediators. This compound may also induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It can inhibit the activity of COX-2 and LOX enzymes, which are involved in the production of inflammatory mediators. This compound may also induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-formyl-6-methoxyphenyl 3-nitrobenzoate in lab experiments is its high yield and purity. It can be synthesized using various methods with high yield and purity. Additionally, this compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anti-cancer drugs. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research and development of 2-formyl-6-methoxyphenyl 3-nitrobenzoate. One potential direction is to investigate its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer drugs. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound. Furthermore, the synthesis of new derivatives of this compound may lead to the discovery of more potent and selective inhibitors of COX-2 and LOX enzymes. Overall, the research on this compound has the potential to contribute to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
There are various methods for synthesizing 2-formyl-6-methoxyphenyl 3-nitrobenzoate. One of the commonly used methods involves the reaction between 2-formyl-6-methoxyphenol and 3-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction between 2-formyl-6-methoxyphenol and 3-nitrobenzoic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). Both methods result in the formation of this compound with high yield and purity.
Applications De Recherche Scientifique
2-formyl-6-methoxyphenyl 3-nitrobenzoate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and anti-cancer properties. It can also inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, this compound has been used as a starting material for the synthesis of other biologically active compounds.
Propriétés
IUPAC Name |
(2-formyl-6-methoxyphenyl) 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c1-21-13-7-3-5-11(9-17)14(13)22-15(18)10-4-2-6-12(8-10)16(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWFOLCBKNAGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)








![N'-[(3-cyclohexylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5737977.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5737990.png)

![N-(3-chloro-2-methylphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5738002.png)
![{4-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5738009.png)
